
2-Methoxy-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,1-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxy group (-OCH3) and two methyl groups (-CH3) at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,1-dimethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate can then be subjected to further methylation using methyl iodide and a strong base such as sodium hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.
Major Products Formed
Oxidation: Formation of 2-methoxy-1,1-dimethylcyclohexanone.
Reduction: Formation of 2-methoxy-1,1-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methoxy-1,1-dimethylcyclohexane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,1-dimethylcyclohexane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclohexane ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxycyclohexane: Similar structure but with two methoxy groups instead of one.
1,1-Dimethylcyclohexane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxycyclohexane: Similar but lacks the additional methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methoxy-1,1-dimethylcyclohexane is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic effects. These properties make it a valuable compound for studying conformational dynamics and reactivity in cyclohexane derivatives .
Propiedades
Número CAS |
3275-03-4 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-methoxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-4-6-8(9)10-3/h8H,4-7H2,1-3H3 |
Clave InChI |
DFGVHUNUWYUWIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
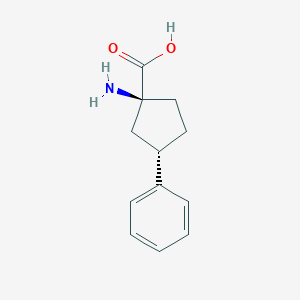


![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
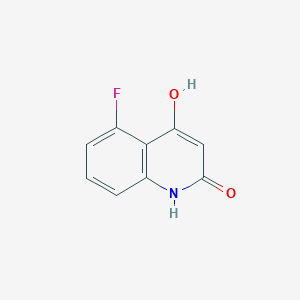
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
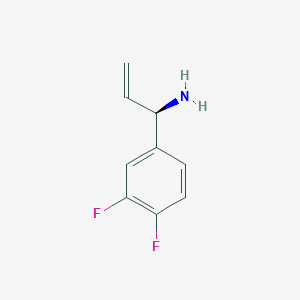
![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
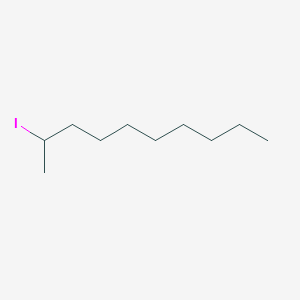
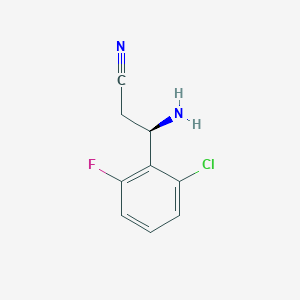
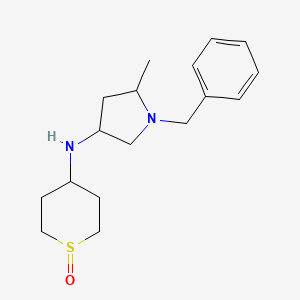
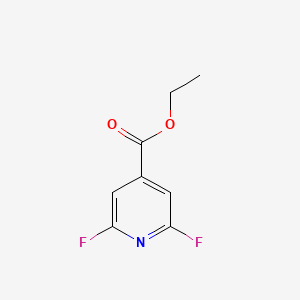
![Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)
